molecular formula C9H16O2 B12699576 Hept-1-en-2-yl acetate CAS No. 1541-02-2

Hept-1-en-2-yl acetate

Cat. No.: B12699576
CAS No.: 1541-02-2
M. Wt: 156.22 g/mol
InChI Key: KPYPIXZXTLCRNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-1-en-2-yl acetate can be synthesized through the esterification of hept-1-en-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of enzymatic catalysis, such as lipase-catalyzed esterification, is also explored for its selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Hept-1-en-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hept-1-en-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its role in biological systems and its potential as a biomarker in metabolic studies.

    Medicine: Investigated for its potential therapeutic properties and its use in drug delivery systems.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma. .

Mechanism of Action

The mechanism of action of hept-1-en-2-yl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and hept-1-en-2-ol, which can further participate in metabolic pathways. The compound’s effects are mediated through its interaction with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • Hept-2-en-1-yl acetate
  • Hept-3-en-2-yl acetate
  • Hex-1-en-2-yl acetate

Comparison: Hept-1-en-2-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific applications in flavor, fragrance, and pharmaceutical industries .

Properties

CAS No.

1541-02-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

hept-1-en-2-yl acetate

InChI

InChI=1S/C9H16O2/c1-4-5-6-7-8(2)11-9(3)10/h2,4-7H2,1,3H3

InChI Key

KPYPIXZXTLCRNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)OC(=O)C

Origin of Product

United States

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